(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

Analytical Chemistry Formulation Science Process Chemistry

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate (CAS 1609406-93-0) is a hydantoin-3-acetic acid derivative belonging to the imidazolidine-2,4-dione (hydantoin) class, bearing an N3-methyl substituent and an N1-acetic acid side chain, crystallised as a monohydrate (C6H10N2O5, MW 190.155 Da). It is structurally synonymous with methylhydantoin-3-acetic acid hydrate and 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate.

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 1609406-93-0
Cat. No. B6351799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate
CAS1609406-93-0
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCN1CC(=O)N(C1=O)CC(=O)O.O
InChIInChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2
InChIKeyRJIHZWFCFBCOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic Acid Hydrate (CAS 1609406-93-0): Compound Identity and Procurement-Relevant Classification


(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate (CAS 1609406-93-0) is a hydantoin-3-acetic acid derivative belonging to the imidazolidine-2,4-dione (hydantoin) class, bearing an N3-methyl substituent and an N1-acetic acid side chain, crystallised as a monohydrate (C6H10N2O5, MW 190.155 Da) . It is structurally synonymous with methylhydantoin-3-acetic acid hydrate and 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid hydrate . The compound serves primarily as a synthetic building block for constructing more complex hydantoin-based pharmacophores, with literature precedent for its core scaffold in P-glycoprotein (P-gp) inhibition, anticonvulsant design, and enzyme inhibitor programmes . Commercially, it is supplied as a crystalline solid at purities typically ≥95%, with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors .

Why Generic Hydantoin Analogs Cannot Substitute for (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic Acid Hydrate in Research and Development Workflows


Hydantoin-acetic acid derivatives are not functionally interchangeable. The combination of N3-methyl substitution, N1-acetic acid attachment, and defined hydrate stoichiometry in CAS 1609406-93-0 creates a unique physicochemical and pharmacological signature that distinguishes it from the unsubstituted parent (CAS 80258-94-2), the C5-acetic acid positional isomer (CAS 5427-26-9), the anhydrous form (CAS 150376-36-6), and methylhydantoins lacking the acetic acid side chain . The N3-methyl group alters lipophilicity and steric bulk, directly affecting target binding and metabolic stability, while the N1-acetic acid provides a synthetic handle for further derivatisation that is absent in simple methylhydantoins . Substituting the hydrate with the anhydrous form introduces gravimetric error in stoichiometric reactions and may alter crystallisation behaviour during purification. Substituting the positional isomer (N3- vs. C5-acetic acid) fundamentally changes the pharmacophore geometry and the compound's hydrogen-bonding donor/acceptor pattern, which has been shown to abolish activity in specific assay contexts . These structural distinctions are not cosmetic; they are decision-critical for reproducibility in medicinal chemistry and chemical biology workflows.

Quantitative Differentiation Evidence for (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic Acid Hydrate vs. Closest Analogs


Hydrate (CAS 1609406-93-0) vs. Anhydrous Form (CAS 150376-36-6): Stoichiometric Water Content and Gravimetric Accuracy

The monohydrate form (CAS 1609406-93-0) contains exactly 1 equivalent of water per molecule (MW 190.155 Da, formula C6H10N2O5), versus the anhydrous form (CAS 150376-36-6, MW 172.14 Da, formula C6H8N2O4), representing a 10.5% mass difference . This defined stoichiometry eliminates ambiguity in gravimetric calculations for solution preparation, molar equivalency in synthetic reactions, and quantitative dosing in biological assays. The anhydrous form may be hygroscopic and adsorb variable atmospheric moisture, introducing uncontrolled mass error unless rigorously dried and handled under inert atmosphere.

Analytical Chemistry Formulation Science Process Chemistry

N3-Methyl Substituent Effect on P-glycoprotein (ABCB1) Inhibition Potency vs. Unsubstituted Hydantoin-3-acetate

In a published structure-activity relationship (SAR) study of hydantoin-3-acetate derivatives as P-glycoprotein (P-gp/ABCB1) efflux pump inhibitors, compounds bearing a methyl substituent at the N3 position of the hydantoin ring (analogous to the target compound's core) demonstrated markedly enhanced P-gp inhibitory potency compared to the unsubstituted N3-H analog when evaluated in the rhodamine 123 fluorescence uptake assay in ABCB1-transfected mouse T-lymphoma cells . The methyl-substituted derivative (compound BS-1 in the series) exhibited inhibition potency described as much higher than that of verapamil, the reference P-gp modulator, whereas the unsubstituted analog showed comparatively weaker modulation. All compounds containing a methyl acetate moiety at N3 displayed high potency to inhibit the MDR efflux pump . This provides class-level evidence that N3-methylation is a critical potency determinant for hydantoin-3-acetate scaffolds targeting P-gp.

Cancer Multidrug Resistance P-glycoprotein Modulation Medicinal Chemistry

N3-Acetic Acid vs. C5-Acetic Acid Positional Isomer: Divergent Pharmacological Activity Profiles

The target compound bears the acetic acid moiety at the N3 (imide nitrogen) position of the hydantoin ring, which is structurally and pharmacologically distinct from the C5-acetic acid positional isomer (hydantoin-5-acetic acid, CAS 5427-26-9) . In pharmacological screening, hydantoin-5-acetic acid derivatives (3-arylhydantoin-5-acetic acids) showed no anticonvulsive activity in electroconvulsion and pentylenetetrazole tests and did not inhibit prostaglandin synthetase . In contrast, hydantoin-3-acetic acid derivatives have been successfully developed as potent P-glycoprotein inhibitors and anti-inflammatory leads, with the N3-acetate attachment serving as a critical pharmacophoric element enabling further N1-functionalisation with arylpiperazine moieties that drive target engagement . The positional isomerism thus dictates entirely different biological activity profiles, making the N3-acetic acid attachment a non-negotiable structural requirement for P-gp-targeted programmes.

Pharmacophore Design Positional Isomerism Structure-Activity Relationship

N3-Methyl Substituent: Impact on Lipophilicity and Physicochemical Profile vs. N3-Unsubstituted Parent (CAS 80258-94-2)

The N3-methyl group in the target compound (CAS 1609406-93-0) introduces a meaningful increase in calculated lipophilicity and molecular volume compared to the unsubstituted parent (2,5-dioxo-1-imidazolidinyl)acetic acid (CAS 80258-94-2, MW 158.11 Da, C5H6N2O4) . The predicted physical properties for the anhydrous form of the target compound (CAS 150376-36-6) include a melting point of ~162.78°C, boiling point ~263.09°C, density ~1.44 g/cm³, and water solubility ~12,860 mg/L (EPA T.E.S.T. estimation), versus the unsubstituted parent which has a reported melting point of 190–191°C and density of ~1.565 g/cm³ . The methyl group lowers the melting point by ~27°C, alters crystal packing, and increases aqueous solubility relative to the denser, higher-melting unsubstituted analog. Increased lipophilicity from N3-methylation also improves membrane permeability potential, relevant for cell-based assay applications.

Physicochemical Profiling Drug-likeness ADME Prediction

Batch-Specific QC Documentation and Purity Benchmarking Across Commercial Suppliers

The target compound (CAS 1609406-93-0) is commercially available with documented purity and batch-specific analytical characterisation from multiple suppliers. Bidepharm supplies the compound at 95% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC data . Fluorochem offers the hydrate at 95.0% purity with full SDS documentation including GHS classification (H302, H315, H319, H335) . LeYan (乐研) supplies the compound at 98% purity . The anhydrous form (CAS 150376-36-6) is supplied by Sigma-Aldrich (via Enamine) at 95% purity as a powder, with InChI Key FQTJZLUYYAUJSV-UHFFFAOYSA-N . This multi-supplier availability with traceable QC documentation reduces single-source procurement risk and enables cross-validation of batch quality—critical for regulated research environments.

Quality Control Procurement Compliance Reproducibility

Synthetic Utility: N1-Acetic Acid Handle for Downstream Derivatisation vs. Simple Methylhydantoins

The N1-acetic acid moiety in the target compound provides a versatile carboxyl functional group enabling amide coupling, esterification, reduction, and homologation reactions that are inaccessible with simple 3-methylhydantoin (CAS 616-04-6, C4H6N2O2, MW 114.10) . In published synthetic protocols for hydantoin-3-acetate P-gp inhibitors, the N3-acetate methyl ester intermediate (derived from the acetic acid) undergoes N1-alkylation with arylpiperazine butyl bromides to generate the final pharmacologically active compounds . This two-point diversification strategy (N3-acetate + N1-functionalisation) is central to the SAR exploration of this scaffold class. Simple methylhydantoins lacking the acetic acid handle cannot participate in this synthetic sequence, severely limiting their utility as building blocks for complex hydantoin-based libraries.

Organic Synthesis Building Block Utility Medicinal Chemistry

Procurement-Relevant Application Scenarios for (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic Acid Hydrate (CAS 1609406-93-0)


P-Glycoprotein (ABCB1) Inhibitor Development: Hydantoin-3-acetate Scaffold Construction

For medicinal chemistry teams developing P-glycoprotein efflux pump inhibitors to overcome cancer multidrug resistance, this compound provides the validated N3-methyl-hydantoin-3-acetate core that has been shown in published SAR studies to confer high P-gp inhibitory potency when elaborated with arylpiperazine substituents at N1 . The N3-methyl group is a critical potency determinant distinguishing it from the weaker unsubstituted analog, and the N1-acetic acid handle enables the key N-alkylation step with arylpiperazine butyl bromides that yields the pharmacologically active final compounds. The defined hydrate stoichiometry ensures accurate molar calculations in multi-step synthetic sequences where water content would otherwise propagate error.

Positional Isomer-Specific Pharmacophore Studies: N3- vs. C5-Acetic Acid Hydantoins

For academic or industrial groups conducting structure-activity relationship studies across hydantoin positional isomers, this compound serves as the definitive N3-acetic acid reference standard. The C5-acetic acid isomer (hydantoin-5-acetic acid, CAS 5427-26-9) has been demonstrated inactive in anticonvulsant and prostaglandin synthetase assays , whereas the N3-acetic acid scaffold shows validated activity in P-gp inhibition and anti-inflammatory programmes . Procuring the correct isomer is essential for meaningful SAR conclusions, and the availability of batch-specific QC data (NMR, HPLC) from multiple suppliers enables unambiguous identity confirmation.

Hydantoin-Based Building Block for Parallel Library Synthesis

For synthetic chemistry groups generating diverse hydantoin-based compound libraries, this compound offers two orthogonal diversification points (N1-acetic acid and N3-methyl) that enable sequential functionalisation . The N1-carboxyl group can be activated for amide coupling with diverse amine partners, while the N3-methyl group provides baseline lipophilicity. This dual-handle architecture is absent in simple methylhydantoins (e.g., CAS 616-04-6), which lack the carboxyl derivatisation site entirely, and in the unsubstituted parent (CAS 80258-94-2), which lacks the N3-methyl group that lowers melting point and improves solubility .

Formulation and Biophysical Studies Requiring Defined Hydration State

For biophysical assays, crystallisation trials, or formulation development where precise water content affects solubility, stability, or activity measurements, the monohydrate form (CAS 1609406-93-0) provides a defined stoichiometric reference that the anhydrous form (CAS 150376-36-6) cannot guarantee without rigorous drying and Karl Fischer titration . The 10.5% mass difference between hydrate and anhydrous forms translates directly to concentration errors if the forms are interchanged without correction. Multi-supplier availability with documented purity (95–98%) supports procurement resilience in regulated environments.

Quote Request

Request a Quote for (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.